molecular formula C16H14FN3O2S B2806686 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897472-41-2

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2806686
CAS No.: 897472-41-2
M. Wt: 331.37
InChI Key: JICCVKZFJYOGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: is a chemical compound with a complex structure that includes a fluorine atom, a thiazole ring, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 6-fluorobenzo[d]thiazole-2-carboxylic acid with piperazine in the presence of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the piperazine derivative. Subsequently, the furan-2-yl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the fluorine atom, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Piperazine derivatives

  • Substitution: : Various substituted benzo[d]thiazole derivatives

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Research has explored its use as a lead compound for drug development, particularly in the treatment of neurological disorders.

  • Industry: : It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism by which (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of the fluorine atom and the combination of the thiazole and furan rings. Similar compounds include:

  • 4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

  • Cyclopropyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

These compounds share the benzo[d]thiazole and piperazine rings but differ in the substituents attached to the piperazine ring, leading to variations in their biological activity and applications.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICCVKZFJYOGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.